molecular formula C12H22N2O4 B6223991 1-tert-butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate CAS No. 2763751-10-4

1-tert-butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate

Cat. No.: B6223991
CAS No.: 2763751-10-4
M. Wt: 258.31 g/mol
InChI Key: SKVAIKFBDQIQTO-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl and methyl groups.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate typically involves the reaction of piperazine derivatives with tert-butyl and methyl substituents. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-tert-Butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-Butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 2-methylpiperazine-1,2-dicarboxylate can be compared with other similar compounds, such as:

  • 1-tert-Butyl 2-methyl ®-piperazine-1,2-dicarboxylate
  • tert-Butyl 2-methylpiperazine-1-carboxylate
  • 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical properties and applications .

Properties

CAS No.

2763751-10-4

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-methylpiperazine-1,2-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-7-6-13-8-12(14,4)9(15)17-5/h13H,6-8H2,1-5H3

InChI Key

SKVAIKFBDQIQTO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1C(=O)OC(C)(C)C)C(=O)OC

Purity

95

Origin of Product

United States

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